molecular formula C23H31N3O2 B2914989 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 921894-91-9

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2914989
CAS RN: 921894-91-9
M. Wt: 381.52
InChI Key: KFFLFDMYDHILIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects and properties of similar compounds has provided insights into their potential applications. For example, studies on amide-containing isoquinoline derivatives have highlighted their ability to form gels and crystalline solids upon treatment with mineral acids, demonstrating their structural versatility and potential use in materials science. The formation of host–guest complexes with enhanced fluorescence emission suggests applications in fluorescence microscopy and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Anticancer Applications

Novel anticancer agents with potent topoisomerase I-targeting activity have been developed from isoquinoline derivatives. These compounds have shown potent cytotoxic activity, suggesting their potential in developing new cancer therapies. The effect of varied substituents on their activity emphasizes the importance of structural modifications in enhancing therapeutic efficacy (Ruchelman et al., 2004).

Neurodegenerative Disease Treatment

Some 2-substituted 8-hydroxyquinolines have been proposed for treating Alzheimer's disease due to their ability to complex with metal ions, disaggregate amyloid plaques, and inhibit Cu/Aβ redox chemistry. This suggests their potential as metal chaperones in treating neurodegenerative diseases by modulating metal-protein interactions (Kenche et al., 2013).

Herbicide Metabolism and Toxicology

Understanding the metabolism of chloroacetamide herbicides has implications for assessing their environmental impact and potential human health risks. Studies comparing the metabolism of these herbicides in human and rat liver microsomes can provide insights into their biotransformation and the potential formation of carcinogenic metabolites, informing safety evaluations and regulatory decisions (Coleman et al., 2000).

Fluorescence and Biomedical Applications

Investigations into the spectral properties of isoquinoline derivatives have identified their potential as light shifters and fluorescent markers for biomedical applications. Their bright fluorescence in various mediums and high quantum yields make them suitable for use in developing diagnostic tools and sensors (Galunov et al., 2003).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-17-8-5-6-10-22(17)28-16-23(27)24-15-21(25(2)3)19-11-12-20-18(14-19)9-7-13-26(20)4/h5-6,8,10-12,14,21H,7,9,13,15-16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFLFDMYDHILIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide

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